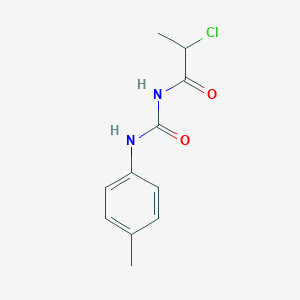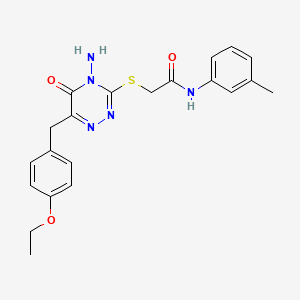![molecular formula C18H13NO4S2 B2550372 N-((5-(チオフェン-2-カルボニル)チオフェン-2-イル)メチル)ベンゾ[d][1,3]ジオキソール-5-カルボキサミド CAS No. 1421526-01-3](/img/structure/B2550372.png)
N-((5-(チオフェン-2-カルボニル)チオフェン-2-イル)メチル)ベンゾ[d][1,3]ジオキソール-5-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C18H13NO4S2 and its molecular weight is 371.43. The purity is usually 95%.
BenchChem offers high-quality N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
a. 抗がん特性: チオフェン系分子は有望な抗がん活性を示します。 研究者たちは、特定のがん経路を標的とする化学療法剤としての可能性を探求してきました 。がん細胞株における本化合物の細胞毒性効果を調査することで、貴重な知見が得られる可能性があります。
b. 抗炎症効果: チオフェン誘導体は抗炎症作用を有します。それらは免疫応答を調節し、炎症性メディエーターを阻害する可能性があります。 本化合物は、その抗炎症の可能性について評価することができます .
c. 抗菌活性: チオフェン含有化合物は、細菌、真菌、ウイルスに対する抗菌効果を示すことが実証されています。 本化合物の抗菌性および抗真菌性について調査することは有益かもしれません .
d. 心血管の用途: 一部のチオフェン誘導体は、降圧作用および抗アテローム性硬化作用を示します。 本化合物の心血管への影響を調べることで、新しい治療法が明らかになる可能性があります .
材料科学と有機エレクトロニクス
チオフェン誘導体は、材料科学と有機エレクトロニクスにおいて重要な役割を果たします。
a. 有機半導体: チオフェン系化合物は、有機半導体における重要な成分です。 それらのπ共役系は、有機電界効果トランジスタ (OFET) や有機発光ダイオード (OLED) などのデバイスにおける効率的な電荷輸送を可能にします .
b. 防食剤: チオフェン誘導体は、工業化学における防食剤として応用されています。 本化合物の腐食に対する保護効果を調査することは、関連する可能性があります .
合成化学と複素環化
チオフェン誘導体の合成戦略を理解することは重要です。
a. 縮合反応: ゲワルト、パアル・クノール、フィーセルマン、ヒンスベルクの合成は、チオフェン誘導体を得るための重要な方法です。 これらの反応は、多様なチオフェン骨格の構築を可能にします .
要約すると、本化合物は、医薬品化学、材料科学、合成方法において有望です。さらなる研究と実験的検証は、その可能性を最大限に引き出すために不可欠です。 🌟
Abedinifar, F., Babazadeh Rezaei, E., Biglar, M., Larijani, B., Hamedifar, H., Ansari, S., & Mahdavi, M. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. Molecular Diversity, 25(4), 2571–2604. DOI: 10.1007/s11030-020-10128-9
作用機序
Target of Action
Thiophene-based compounds, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They are effective against various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene-based compounds can interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Thiophene-based compounds are known to affect a variety of biochemical pathways, leading to their diverse therapeutic effects .
Result of Action
Thiophene-based compounds are known to have a wide range of effects at the molecular and cellular level, contributing to their diverse therapeutic properties .
生化学分析
Biochemical Properties
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and oxidoreductases, which are crucial for cellular signaling and metabolic processes . The compound’s thiophene rings facilitate binding interactions with these biomolecules, enhancing its biochemical activity. Additionally, it exhibits antioxidant properties, which can modulate oxidative stress in cells .
Cellular Effects
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving kinases and transcription factors . This compound can alter gene expression, leading to changes in cellular metabolism and function. For instance, it may upregulate antioxidant genes, thereby enhancing the cell’s ability to combat oxidative stress . Furthermore, it has potential anti-inflammatory and anti-cancer properties, making it a promising candidate for therapeutic applications .
Molecular Mechanism
The molecular mechanism of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific biomolecules. The compound binds to the active sites of enzymes, such as kinases, through hydrogen bonding and π-π stacking interactions . This binding can inhibit or activate the enzymes, leading to downstream effects on cellular signaling pathways. Additionally, the compound can modulate gene expression by interacting with transcription factors and influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of its antioxidant and anti-inflammatory properties . Its efficacy may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a role in its metabolism and detoxification . The compound can also affect metabolic flux by modulating the activity of key enzymes in metabolic pathways . These interactions can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transporters .
Subcellular Localization
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is localized to various subcellular compartments, including the cytoplasm and nucleus . Its activity and function are affected by its localization, as it can interact with different biomolecules in these compartments . The compound may be directed to specific organelles through targeting signals or post-translational modifications , enhancing its efficacy in modulating cellular processes.
特性
IUPAC Name |
N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4S2/c20-17(15-2-1-7-24-15)16-6-4-12(25-16)9-19-18(21)11-3-5-13-14(8-11)23-10-22-13/h1-8H,9-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUABNELIAPTTFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide](/img/structure/B2550295.png)


![Ethyl 6-acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2550300.png)
![N-[[1-(2-Hydroxyethyl)piperidin-2-yl]methyl]but-2-ynamide](/img/structure/B2550301.png)






